molecular formula C10H12F3N B3090576 (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine CAS No. 1212264-66-8

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

Cat. No. B3090576
CAS RN: 1212264-66-8
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-ZETCQYMHSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds containing a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds consists of a phenyl ring with a trifluoromethyl group attached . The exact structure can vary depending on the position of the trifluoromethyl group and the presence of any additional functional groups .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions . The specific reactions that a compound can undergo depend on its exact structure .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have high thermal stability and are resistant to oxidation and reduction . They also tend to have high lipophilicity, which can affect their solubility and reactivity .

Scientific Research Applications

Enantiomer Preparation and Resolution

  • The preparation of pure enantiomers of (1-methyl-2-phenyl)-ethylamine, a related compound, has been described, emphasizing its importance as a base material for pharmaceutical industry and organic chemical research (Dombrády Zs, Pálovics E, & Fogassy E, 2019).

Synthesis and Characterization

  • Research on derivatives of phenylthiophen, including substituted methylamines and ethylamines, highlights the synthesis and potential biological activity of these compounds, indicating their relevance in various chemical applications (Beaton C, Chapman N, Clarke K, & Willis J, 1976).

Molecular Complex Formation

  • Studies on diastereomeric complexes, such as between methyl benzoylformate and (R)-1-(1-naphthyl)ethylamine, reveal insights into molecular interactions and complexation patterns, useful for understanding chemical binding and reactions (Goubert G & McBreen P, 2014).

Biological Evaluations

Coordination Complexes

Antidepressant Activity

Molecular Structure Analysis

  • The structural investigation of compounds like hydroxyephedrinium dihydrogenphosphate, which shares structural similarities with the target compound, contributes to a deeper understanding of molecular configurations and interactions (Datta M, Podder A, & Dattagupta J, 1994).

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on their structure and the context in which they are used . For example, some trifluoromethylphenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with biological targets .

Safety and Hazards

Like all chemicals, trifluoromethylphenyl compounds should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The use of trifluoromethylphenyl compounds in the synthesis of pharmaceuticals and agrochemicals is a rapidly growing field . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

(1S)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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